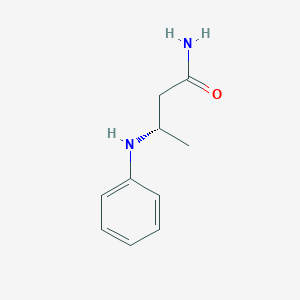

(S)-3-Phenylamino-butyramide

Description

(S)-3-Phenylamino-butyramide is a chiral amide derivative characterized by a phenylamino group attached to the third carbon of a butyramide backbone. Its stereochemistry (S-configuration) likely influences its biological and physicochemical properties, such as binding affinity to target receptors or solubility.

Properties

CAS No. |

679808-75-4 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(3S)-3-anilinobutanamide |

InChI |

InChI=1S/C10H14N2O/c1-8(7-10(11)13)12-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1 |

InChI Key |

IJNBFMZSPCADQS-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)N)NC1=CC=CC=C1 |

Canonical SMILES |

CC(CC(=O)N)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylamino-butyramide can be achieved through several methods. One common approach involves the reaction of (S)-3-aminobutanamide with aniline under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Phenylamino-butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide group can participate in substitution reactions, where the phenyl group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting the amide to a more reactive intermediate.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(S)-3-Phenylamino-butyramide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Phenylamino-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on (S)-3-Phenylamino-butyramide, but 3-chloro-N-phenyl-phthalimide () serves as a structurally and functionally relevant comparator. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences: this compound’s flexible butyramide chain contrasts with the rigid phthalimide ring of 3-chloro-N-phenyl-phthalimide. This difference impacts their respective applications: the former may favor dynamic interactions (e.g., enzyme binding), while the latter’s rigidity suits polymer backbone formation . The chloro group in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, facilitating nucleophilic substitution reactions in polymer synthesis, whereas the phenylamino group in this compound could enable hydrogen bonding or π-π stacking in biological systems.

Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a validated monomer for high-performance polyimides, requiring stringent purity standards (>99%) to ensure polymer stability . In contrast, this compound’s synthetic value remains speculative but could align with enantioselective catalysis or peptidomimetic drug design.

Thermodynamic Stability :

- The phthalimide ring system confers thermal stability (decomposition >250°C), making it suitable for high-temperature applications. The butyramide derivative’s stability is untested but may be lower due to its aliphatic chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.